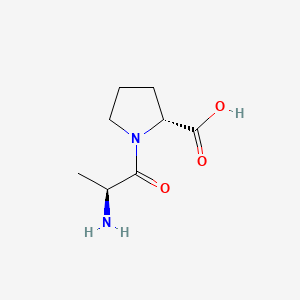

1-L-Alanyl-D-proline

Description

Contextualization within Dipeptide Chemistry and Stereoisomerism

The combination of alanine (B10760859) and proline can result in four different stereoisomers:

L-Alanyl-L-proline: Composed of L-alanine and L-proline.

D-Alanyl-D-proline: The enantiomer of L-Alanyl-L-proline, composed of D-alanine and D-proline.

L-Alanyl-D-proline: A diastereomer, composed of L-alanine and D-proline.

D-Alanyl-L-proline: The enantiomer of L-Alanyl-D-proline and a diastereomer of the other two, composed of D-alanine and L-proline.

1-L-Alanyl-D-proline is a diastereomer of the naturally occurring L-Alanyl-L-proline. This difference in the three-dimensional arrangement of atoms, specifically at the alpha-carbon of the proline residue, leads to distinct physical, chemical, and biological properties. The separation and analysis of such stereoisomers are significant challenges in analytical chemistry, often requiring specialized chromatographic techniques.

Significance of D-Amino Acid Integration in Peptide Structure and Function

While L-amino acids are the canonical building blocks of proteins synthesized by ribosomes, D-amino acids are found in nature, particularly in the cell walls of bacteria and in certain peptides produced by various organisms like cone snails and frogs. wikipedia.orgletstalkacademy.com The strategic incorporation of D-amino acids into synthetic peptides has become a powerful tool in medicinal chemistry and materials science.

Key advantages of integrating D-amino acids include:

Enhanced Stability: Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases, the enzymes that typically break down peptides. letstalkacademy.comlifetein.com These enzymes are stereospecific for L-amino acids, making peptides with D-residues less susceptible to enzymatic cleavage and thus giving them a longer half-life in biological systems. lifetein.com

Improved Bioavailability: The enhanced stability of D-peptides often translates to improved bioavailability, meaning they can be more effectively absorbed and utilized in therapeutic applications. lifetein.com

Unique Biological Activities: The altered stereochemistry can lead to novel biological functions or enhanced binding affinity to specific receptors. lifetein.comfrontiersin.org The presence of a D-amino acid can induce unique conformational structures, influencing how the peptide interacts with its biological targets. letstalkacademy.com

Structural Rigidity: The inclusion of D-amino acids can increase the structural rigidity of a peptide, which can prevent it from adopting conformations that are vulnerable to enzymatic attack and can enhance its binding affinity. lifetein.com

The synthesis of peptides containing D-amino acids can occur naturally through post-translational modification by enzymes called racemases or through non-ribosomal peptide synthetases (NRPS), which are common in bacteria. letstalkacademy.comfrontiersin.org

Foundational Concepts and Research Landscape Pertaining to Alanyl-Proline Dipeptides

The alanyl-proline (Ala-Pro) linkage is of particular interest in peptide and protein chemistry. Proline is a unique amino acid due to its cyclic side chain, which restricts the conformational freedom of the peptide backbone. tdx.cat This rigidity makes proline a well-known "turn inducer" in protein structures. chemicalbook.com

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with a lower energy barrier for interconversion compared to other peptide bonds. nih.govmdpi.com This cis-trans isomerization is a critical factor influencing the structure and function of proline-containing proteins. nih.gov

Research on alanyl-proline dipeptides has explored several areas:

Conformational Analysis: Studies have investigated the conformational preferences of Ala-Pro dipeptides in different solvents, revealing how solvent polarity affects the populations of different conformations (e.g., polyproline II-like and α-helical) and the dynamics of cis-trans isomerization. nih.gov

Catalysis: Proline-based dipeptides have been synthesized and evaluated as catalysts in asymmetric organic reactions, demonstrating how the stereochemistry of the constituent amino acids influences catalytic efficiency and enantioselectivity. researchgate.net

Prebiotic Chemistry: The spontaneous formation of cyclic dipeptides (diketopiperazines) from linear dipeptides, including alanyl-proline, under aqueous conditions is studied as a potential key step in the origin of life. mdpi.com

The heterochiral nature of this compound, combining the structural influence of a D-amino acid with the unique conformational properties of proline, makes it a valuable molecule for investigating the fundamental principles of peptide chemistry and for designing novel peptides with tailored properties. cymitquimica.com

Structure

3D Structure

Properties

CAS No. |

60643-20-1 |

|---|---|

Molecular Formula |

C8H14N2O3 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(2R)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6+/m0/s1 |

InChI Key |

WPWUFUBLGADILS-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 L Alanyl D Proline

Chemical Synthesis Approaches

Chemical methods for synthesizing 1-L-Alanyl-D-proline primarily involve the formation of a peptide bond between a protected L-alanine derivative and a protected D-proline derivative. The key challenges in these approaches are achieving high yields, preventing racemization at the chiral centers, and ensuring the specific coupling between the desired amino acids. Two main strategies are employed: solid-phase peptide synthesis (SPPS) and solution-phase chemical coupling.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is a widely adopted method for producing peptides, including dipeptides like this compound. researchgate.netnih.gov In SPPS, the C-terminal amino acid, in this case, D-proline, is first anchored to an insoluble polymer resin. researchgate.net The synthesis then proceeds by the sequential addition of N-protected amino acids.

The general workflow for the SPPS of this compound using the common Fmoc/tBu strategy is as follows:

Resin Preparation: A suitable resin, such as a Rink amide resin, is prepared. acs.org

First Amino Acid Attachment: The carboxyl group of N-α-Fmoc-D-proline is coupled to the resin.

Deprotection: The Fmoc protecting group on the D-proline is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group. acs.orgiris-biotech.de

Coupling: The next amino acid, N-α-Fmoc-L-alanine, is activated and coupled to the free amino group of the resin-bound D-proline. acs.org

Final Deprotection: The Fmoc group from the L-alanine is removed.

Cleavage: The synthesized dipeptide is cleaved from the resin support, and any side-chain protecting groups are removed simultaneously, often using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. acs.org

A variety of coupling reagents can be employed to facilitate the formation of the peptide bond between L-alanine and D-proline. These reagents are crucial for activating the carboxylic acid group of the incoming amino acid.

| Coupling Reagent Class | Examples | Reference |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) | sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | sigmaaldrich.commdpi.com |

The choice of coupling reagent and the reaction conditions are critical to minimize side reactions, such as racemization. peptide.com

Solution-Phase Chemical Coupling Methods

Solution-phase synthesis offers an alternative to SPPS and is particularly suitable for the large-scale production of dipeptides. In this method, the protected amino acids are coupled in a suitable organic solvent, and the resulting dipeptide is isolated and purified after each step.

A typical solution-phase synthesis of this compound would involve:

Protection: The amino group of L-alanine is protected (e.g., with a Boc or Cbz group), and the carboxyl group of D-proline is protected (e.g., as a methyl or benzyl (B1604629) ester).

Coupling: The protected L-alanine and D-proline derivatives are dissolved in an appropriate solvent, and a coupling reagent is added to facilitate the formation of the peptide bond. globalresearchonline.net

Work-up and Purification: After the reaction is complete, the protected dipeptide is isolated through extraction and purified by methods like crystallization or chromatography. nih.gov

Deprotection: The protecting groups are removed to yield the final this compound dipeptide.

Recent advancements have focused on developing greener and more efficient solution-phase methods, for instance, using T3P® (Propylphosphonic Anhydride) as a coupling reagent. rsc.org

| Parameter | Typical Conditions | Reference |

| Protected Amino Acids | N-Boc-L-alanine, D-proline methyl ester HCl | nih.gov |

| Coupling Reagents | EDC, HOBt (Hydroxybenzotriazole) | mdpi.com |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | d-nb.info |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | rsc.org |

Stereoselective Synthesis and Diastereomeric Control in Dipeptide Formation

The synthesis of this compound involves the coupling of two different enantiomers, which can lead to the formation of diastereomeric impurities if not carefully controlled. The primary challenge is to prevent the racemization of the L-alanine residue during the activation and coupling steps. peptide.com

Strategies to maintain stereochemical integrity include:

Use of Racemization-Suppressing Additives: Additives like HOBt or Oxyma Pure are often used in conjunction with carbodiimide (B86325) coupling reagents to minimize racemization by forming active esters that are less prone to epimerization. peptide.comorgsyn.org

Choice of Coupling Reagent: Certain coupling reagents, such as HATU and PyAOP, are known for their ability to promote rapid coupling with low levels of racemization. sigmaaldrich.com

Reaction Conditions: Lowering the reaction temperature and using a suitable base can also help to reduce the risk of racemization.

The separation of the desired L-D diastereomer from any potential L-L or D-D impurities can be achieved using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), sometimes with a chiral stationary phase or a chiral eluent. mdpi.comnih.gov

Enzymatic Synthesis and Biocatalytic Pathways for Dipeptide Production

Enzymatic synthesis offers a green and highly stereospecific alternative to chemical methods for producing dipeptides like this compound. core.ac.uk These methods often operate under mild conditions and can avoid the need for complex protection and deprotection steps.

One of the most promising classes of enzymes for this purpose is the L-amino acid ligases (Lals) . These enzymes catalyze the formation of a peptide bond between two unprotected L-amino acids in an ATP-dependent manner. mdpi.comnih.govasm.org While many Lals show a preference for L-amino acids at both the N- and C-termini, their substrate specificity can be broad. asm.org Some Lals, like TabS from Pseudomonas syringae, have been shown to recognize a variety of amino acids at both positions, suggesting the potential for synthesizing L-D dipeptides, although this is not their primary function. nih.gov

Another enzymatic approach involves the use of d-stereospecific amidohydrolases . An enzyme from Streptomyces sp. has been shown to catalyze the synthesis of diverse dl-configuration dipeptides in a one-pot reaction. nih.gov This enzyme preferentially uses d-aminoacyl derivatives as acyl donors and l-amino acids as acyl acceptors, making it a potential candidate for the synthesis of D-alanyl-L-proline, and with further investigation, potentially L-alanyl-D-proline by reversing the substrate roles. nih.gov

The key advantages of biocatalytic synthesis are:

High Stereospecificity: Enzymes can precisely control the stereochemistry of the product, minimizing the formation of unwanted diastereomers. core.ac.uk

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near neutral pH and room temperature.

Environmentally Friendly: Biocatalysis avoids the use of harsh chemicals and organic solvents.

Chemical Modification and Analog Preparation of this compound for Research Applications

The chemical modification of this compound can generate a library of analogs for various research purposes, such as studying structure-activity relationships, developing enzyme inhibitors, or creating molecular probes. Modifications can be targeted at the N-terminus, the C-terminus, or the side chains of the amino acid residues.

A powerful technique for creating diverse proline analogs within a peptide is "proline editing". nih.gov This method involves synthesizing a peptide with a hydroxyproline (B1673980) (Hyp) residue and then chemically modifying the hydroxyl group on the solid support to generate a variety of substituted proline derivatives. nih.gov While this is typically applied to longer peptides, the principle can be adapted for the synthesis of modified this compound analogs. For instance, a protected L-Alanyl-D-hydroxyproline dipeptide could be synthesized, followed by modification of the hydroxyl group.

Examples of modifications that could be introduced include:

N-terminal modifications: Acylation, alkylation, or attachment of reporter groups like fluorophores.

C-terminal modifications: Esterification or amidation.

Proline ring modifications: Introduction of substituents like fluorine or hydroxyl groups to alter the conformational properties of the dipeptide. nih.gov

Bioorthogonal handles: Incorporation of groups like azides or alkynes to allow for "click chemistry" ligation to other molecules. asm.org

These modifications can produce analogs with altered stability, bioavailability, or binding affinity to their biological targets. For example, incorporating D-amino acids is a known strategy to increase resistance to proteolytic degradation. lifetein.com The synthesis of phosphinic dipeptide analogues of alanyl-proline has also been explored for developing potential enzyme inhibitors. mdpi.com

Cis-Trans Isomerization Dynamics of the Alanyl-Prolyl Peptide Bond

A hallmark of the X-Pro peptide bond, where X is any amino acid, is its propensity to exist as a mixture of cis and trans isomers. biorxiv.org This is in stark contrast to most other peptide bonds, which overwhelmingly favor the trans conformation. The unique structure of the proline residue, with its secondary amine incorporated into the pyrrolidine (B122466) ring, results in a smaller energy difference between the cis and trans states of the preceding amide bond. mdpi.com This equilibrium is a critical determinant of the local and global conformation of proline-containing peptides.

The interconversion between the cis and trans isomers of the alanyl-prolyl peptide bond is a slow process, often occurring on a timescale of seconds to minutes. mdpi.com This isomerization can be a rate-limiting step in processes like protein folding. researchgate.netnih.gov The equilibrium constant (Keq = [trans]/[cis]) quantifies the relative populations of the two isomers and is influenced by both enthalpic and entropic factors. nih.govmdpi.com Studies on similar dipeptides have shown that hydroxylation of the proline ring can affect the rates of both the trans-to-cis and cis-to-trans conversions. nih.gov For instance, in a study of Thr-Pro dipeptides, hydroxylation led to a reduced rate for the trans-to-cis conversion and a significant increase in the cis-to-trans rate. nih.gov The activation energy for the cis-trans isomerization of L-alanyl-L-proline in bulk water has been determined, and this barrier can be significantly lowered at hydrophobic interfaces. researchgate.netnih.gov

| Factor | Influence on Isomerization | Example |

|---|---|---|

| Proline Ring Substitution | Alters the energy barrier and equilibrium between cis and trans isomers. | Hydroxylation of the proline ring in Thr-Pro dipeptides was found to decrease the rate of trans-to-cis conversion and increase the rate of cis-to-trans conversion. nih.gov |

| Environment | The activation energy for isomerization can be lowered at hydrophobic interfaces compared to bulk water. | The interconversion of L-alanyl-L-proline is accelerated at the surfaces of alkyl-bonded silica (B1680970) and polystyrene-divinylbenzene copolymer resins. researchgate.netnih.gov |

The equilibrium between the cis and trans conformers of the alanyl-prolyl bond is highly sensitive to the surrounding environment, particularly the solvent. odinity.comnih.gov In general, nonpolar solvents tend to favor the trans isomer. odinity.commdpi.com The polarity of the solvent can influence the formation of intramolecular hydrogen bonds, which may preferentially stabilize one conformer over the other. nih.gov For example, in studies of N-acetyl-L-proline, the percentage of the cis isomer was found to be lower in non-polar solvents like benzene (B151609) compared to more polar solvents. odinity.com The pH of the solution can also play a role; at high pH, the disruption of hydrogen bonding can lead to a decrease in the proportion of the trans isomer. odinity.com Computational studies using polarizable continuum models have shown that polar solvents promote helical conformations in peptides containing residues like α-aminoisobutyric acid, highlighting the critical role of the solvent in dictating conformational preferences. nih.gov

| Solvent Condition | Effect on Equilibrium | Observed Trend |

|---|---|---|

| Increasing Solvent Polarity | Generally shifts the equilibrium towards the cis isomer. | In N-acetyl-L-proline, the population of the cis isomer increases with solvent polarity. odinity.com |

| Nonpolar Solvents | Favors the trans isomer. | Benzene as a solvent for N-acetyl-L-proline resulted in a lower percentage of the cis isomer. odinity.com |

| High pH | Can disrupt hydrogen bonds, potentially decreasing the stability of the trans isomer. | In basic solutions, the concentration of the trans isomer of N-acetyl-L-proline is lessened. odinity.com |

Kinetic and Thermodynamic Aspects of Isomerization Processes

Theoretical and Spectroscopic Approaches for Conformational Elucidation

A combination of theoretical calculations and spectroscopic techniques is essential for a comprehensive understanding of the conformational landscape of dipeptides like this compound. Computational methods, such as density functional theory (DFT), can be used to model the potential energy surface and identify stable conformers. nih.govacs.org These theoretical predictions can then be validated and refined by experimental data from various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for investigating the conformation of peptides in solution. mdpi.com Key NMR parameters provide detailed insights into the structure and dynamics of this compound.

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to the local electronic environment and can be used to distinguish between cis and trans isomers. nih.gov For example, the 13C NMR spectrum shows distinct signals for the cis and trans forms of the X-Pro peptide bond. worldscientific.comworldscientific.com

Coupling Constants: Three-bond coupling constants (³J) can be used to determine dihedral angles, providing information about the puckering of the proline ring and the backbone conformation. nih.gov

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons, which is crucial for determining the three-dimensional structure and identifying intramolecular hydrogen bonds. nih.govmdpi.com NOE experiments can help to differentiate between folded and extended conformations. mdpi.com

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can indicate whether a proton is solvent-exposed or involved in an intramolecular hydrogen bond, providing further evidence for specific folded structures. mdpi.comnih.gov

Magnetization Transfer Experiments: These experiments can be used to determine the rates of the forward and reverse reactions of the cis-trans isomerization. nih.gov

By integrating these various NMR techniques, a detailed picture of the conformational equilibrium, including the relative populations of different conformers and the kinetics of their interconversion, can be established. nih.govmdpi.com

Conformational Analysis and Stereochemical Implications of 1 L Alanyl D Proline

Spectroscopic Techniques in Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful and non-destructive method for elucidating the conformational landscape of peptides. For 1-L-Alanyl-D-proline, these techniques are particularly crucial for probing the geometry of the peptide backbone, the puckering of the proline ring, and the nature of intra- and intermolecular hydrogen bonding. The vibrational frequencies of specific functional groups are highly sensitive to their local chemical environment, allowing for the differentiation between distinct conformational substates, most notably the cis and trans isomers of the alanyl-proline peptide bond.

Infrared (IR) Spectroscopy

Infrared absorption spectroscopy measures the vibrations of molecular bonds. In the context of this compound, the Amide I, II, and III bands are the most informative reporters of backbone conformation.

Amide I Band (1600–1700 cm⁻¹): This band, arising primarily from the C=O stretching vibration of the peptide bond, is the most sensitive and widely used probe for secondary structure. Its frequency is directly influenced by hydrogen bonding and the dihedral angles (φ, ψ) of the peptide backbone. Crucially, it can distinguish between the cis and trans conformations of the Ala-Pro peptide linkage. In the solid state, where the trans conformation is typically dominant, this compound exhibits a prominent Amide I band around 1660-1675 cm⁻¹. In contrast, studies of this compound in solution or in specific crystal forms where the cis conformer is present show a distinct Amide I band at a lower frequency, typically around 1630–1650 cm⁻¹. This shift is a definitive marker for the cis isomer.

Amide II Band (1510–1580 cm⁻¹): The Amide II band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. While highly useful for most peptides, its application to the Ala-Pro bond is nuanced. Since the proline nitrogen is a secondary amine and part of a rigid ring, it lacks an N-H bond. Therefore, the Amide II band in this compound originates solely from the alanyl residue's peptide bond. Its position can still provide information about the hydrogen-bonding status of the alanine (B10760859) N-H group.

Amide III Band (1220–1320 cm⁻¹): This complex band involves contributions from C-N stretching, N-H bending, and other backbone and side-chain vibrations. Like the Amide I band, its frequency is conformationally sensitive. For X-Pro linkages, the Amide III region often shows distinct patterns for cis and trans isomers, providing complementary data to the Amide I analysis. For this compound, the trans conformer is associated with bands in the 1230-1250 cm⁻¹ range, whereas the cis conformer gives rise to features at higher wavenumbers, often above 1260 cm⁻¹.

The following table summarizes characteristic IR absorption frequencies for this compound based on conformational studies.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for Conformational Analysis of this compound Data is compiled from various spectroscopic studies and theoretical calculations. Actual values may vary slightly based on sample state (solid, solution) and environment.

| Vibrational Mode | Frequency Range (cm⁻¹) | Primary Assignment | Conformational Significance |

|---|---|---|---|

| N-H Stretch | 3280 - 3350 | Alanine N-H stretch | Frequency shifts indicate hydrogen bond strength and participation. |

| Amide I | 1660 - 1675 | C=O stretch | trans conformation of the Ala-Pro peptide bond. |

| Amide I | 1630 - 1650 | C=O stretch | cis conformation of the Ala-Pro peptide bond. |

| Amide II | 1530 - 1560 | Alanine N-H bend + C-N stretch | Reports on the environment of the alanine residue's peptide bond. |

| Amide III | 1230 - 1250 | C-N stretch + N-H bend | Associated with the trans conformation. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. It relies on inelastic scattering of light and is particularly sensitive to symmetric and non-polar bond vibrations.

For this compound, Raman spectra are also highly effective in differentiating cis and trans isomers. The Amide I and Amide III bands are prominent in Raman spectra and show similar conformational sensitivity as in IR. However, Raman spectroscopy offers a unique advantage in probing the low-frequency modes associated with the proline ring itself.

Proline Ring Vibrations (800–950 cm⁻¹): The puckering of the five-membered proline ring (e.g., Cγ-endo or Cγ-exo twists) gives rise to characteristic bands in this region. Raman spectroscopy can often resolve these modes more clearly than IR. For instance, specific bands around 840 cm⁻¹ and 920 cm⁻¹ have been experimentally and theoretically assigned to distinct ring pucker conformations, providing direct structural information on the proline side chain that is difficult to obtain otherwise.

The combination of IR and Raman data, often augmented by Density Functional Theory (DFT) calculations to precisely assign vibrational modes to specific atomic motions, provides a comprehensive and high-resolution picture of the dominant conformations of this compound in both solid and solution phases.

Table 2: Key Raman Shifts for Conformational Analysis of this compound Data is compiled from various spectroscopic studies. Raman spectroscopy is highly sensitive to skeletal and symmetric vibrations.

| Vibrational Mode | Frequency Range (cm⁻¹) | Primary Assignment | Conformational Significance |

|---|---|---|---|

| Amide I | 1665 - 1680 | C=O stretch | Strong marker for the trans conformation. |

| Amide I | 1640 - 1655 | C=O stretch | Marker for the cis conformation. |

| Amide III | 1235 - 1255 | C-N stretch + N-H bend | Correlates with the trans isomer. |

| Proline Ring Mode | ~920 | Ring breathing/puckering | Sensitive to Cγ-endo/Cγ-exo puckering of the proline ring. |

| Proline Ring Mode | ~840 | Ring breathing/puckering | Provides complementary data on proline ring conformation. |

Enzymatic Interactions and Biological Roles of 1 L Alanyl D Proline Non Clinical Contexts

Interaction with Peptidases and Proteases

The dipeptide 1-L-Alanyl-D-proline presents a unique structure for enzymatic interaction, primarily due to the presence of a D-amino acid, D-proline. This configuration significantly influences its susceptibility to and interaction with various classes of peptidases.

A fundamental characteristic of peptides containing D-amino acids is their inherent resistance to degradation by most common proteases. ontosight.ainih.gov Proteolytic enzymes typically exhibit high stereospecificity, meaning their active sites are configured to recognize and bind substrates with L-amino acids, which are the canonical building blocks of proteins in most organisms. mdpi.com

The peptide bond involving a D-amino acid, such as the L-Ala-D-Pro bond in this compound, does not fit correctly into the active site of these L-specific proteases. oup.com This steric hindrance prevents the formation of the enzyme-substrate complex necessary for hydrolysis. Proline itself, being an imino acid, already confers a degree of resistance to proteolytic attack due to the conformational rigidity of the Xaa-Pro peptide bond. oup.com The presence of D-proline in the P1' position (the position immediately following the cleavage site) further enhances this resistance, effectively preventing cleavage by many standard proteases. oup.com This principle is a recognized strategy for stabilizing peptides against proteolytic degradation. oup.com

Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. nih.govpnas.org Its substrate specificity is critically dependent on an L-proline or L-alanine residue at the penultimate (P1) position. nih.gov The enzyme's active site, particularly the S1 subsite that accommodates the penultimate residue, is stereospecific for the L-configuration.

Given this high stereospecificity, this compound, which contains D-proline at the P1 position, is not expected to be a substrate for DPP-IV. Instead of being hydrolyzed, peptides with a D-amino acid in the P1 position can act as inhibitors of DPP-IV. The L-alanine at the N-terminus (P2 position) can allow the dipeptide to enter the active site, but the incorrect stereochemistry of the D-proline prevents the catalytic machinery from proceeding with cleavage. This can lead to competitive inhibition, where the dipeptide occupies the active site and prevents the binding of natural L-proline-containing substrates.

| Enzyme | Typical Substrate Motif | Interaction with this compound | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Xaa-L-Pro- or Xaa-L-Ala- at N-terminus | Likely resistant to cleavage; potential for competitive inhibition due to D-proline at the P1 position. | nih.govpnas.org |

Aminopeptidase P (AP-P) is a metalloprotease that specifically removes the N-terminal amino acid (Xaa) from peptides that have proline as the penultimate residue (Xaa-Pro-...). mdpi.comnih.gov Like DPP-IV, AP-P exhibits high stereospecificity for the L-proline residue at this position. nih.gov Studies on E. coli AP-P show that its S1 and S'1 subsites, which interact with the N-terminal and penultimate residues respectively, are highly stereospecific. nih.gov Therefore, this compound is not a substrate for AP-P and may act as a competitive inhibitor. nih.gov

Aminopeptidase N (AP-N) , also known as CD13, is a zinc metallopeptidase with broad substrate specificity, cleaving various N-terminal amino acids from peptides. farmaciajournal.comebi.ac.uk It shows a preference for cleaving N-terminal alanine (B10760859). farmaciajournal.com However, its activity is significantly hindered by the presence of a proline residue adjacent to the cleavage site; peptides with proline are hydrolyzed very poorly. farmaciajournal.com The combination of an N-terminal alanine (a preferred residue) and a penultimate D-proline (a highly disfavored and sterically incorrect residue) makes this compound a very poor substrate, if not completely resistant to hydrolysis by AP-N.

| Enzyme | Typical Substrate Motif | Interaction with this compound | Reference |

|---|---|---|---|

| Aminopeptidase P (AP-P) | Xaa-L-Pro-... | Resistant to cleavage due to D-proline; potential competitive inhibitor. | mdpi.comnih.gov |

| Aminopeptidase N (AP-N) | N-terminal Ala, Phe, Leu, etc. (Pro is poorly hydrolyzed) | Resistant to cleavage due to penultimate D-proline. | farmaciajournal.com |

Prolyl Oligopeptidase (POP) is a serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain (...Pro-↓-Xaa). uantwerpen.benih.gov POPs typically act on peptides shorter than 30 amino acids. nih.gov The substrate must have a proline residue at the P1 position (immediately preceding the cleavage site). uantwerpen.be

This compound is a dipeptide with proline at the C-terminus. As an endopeptidase that cleaves after proline, POP would not act on this dipeptide as it lacks a susceptible bond according to the enzyme's primary specificity. Furthermore, even if a variant of POP could exhibit exopeptidase activity, the D-configuration of the proline residue would likely prevent proper binding and catalysis due to the stereospecificity of the enzyme's active site. embopress.org

The central mechanistic feature governing the interaction of this compound with peptidases is stereochemical inhibition. The D-proline residue acts as a powerful deterrent to hydrolysis by the vast majority of peptidases, which are evolved to process L-amino acids.

Enzyme Active Site Specificity : The active sites of enzymes like DPP-IV and AP-P have specific subsites (e.g., S1, S'1, S'2) that recognize the shape, size, and chirality of the amino acid side chains of their substrates. nih.gov The pyrrolidine (B122466) ring of proline fits into a specific hydrophobic pocket, but the D-configuration alters the spatial orientation of the backbone and side chain, preventing the precise alignment required for catalysis. pnas.org

Competitive Inhibition : Because the L-alanyl portion of the dipeptide may be recognized by the S2 subsite of some peptidases (like DPP-IV), the molecule can potentially bind to the active site. However, the inability of the enzyme to hydrolyze the D-proline-containing bond can result in the enzyme being "trapped" in a non-productive complex. This makes this compound a potential competitive inhibitor for enzymes that recognize Xaa-Pro motifs. nih.gov

Resistance as a General Principle : The resistance conferred by D-amino acids is a general phenomenon. mdpi.com The rigidity of the proline ring already limits the conformational freedom of the peptide backbone, making it a challenging substrate for many proteases. oup.com The addition of the D-chiral center creates a highly stable peptide bond that is resistant to enzymatic attack.

Substrate Specificity for Prolyl Oligopeptidases

Metabolic Pathways and Enzyme Substrates in Non-Human Systems

While higher organisms primarily utilize L-amino acids, D-amino acids play significant roles in the metabolism of microorganisms. pnas.org Symbiotic bacteria in the gut, for example, possess metabolic pathways to synthesize and utilize various D-amino acids, including D-alanine and D-proline. nih.govpnas.org

Microbial Metabolism : In non-human systems, particularly bacteria, this compound could be subject to specific metabolic pathways. Bacteria possess enzymes such as proline racemases, which can interconvert L-proline and D-proline, and D-amino acid oxidases that specifically degrade D-amino acids. nih.govbiorxiv.org The dipeptide could potentially be taken up by microbial cells through di- and tripeptide permeases. researchgate.net Once inside the cell, it would require a specialized peptidase capable of cleaving the L-Ala-D-Pro bond. Such enzymes, while not common, may exist in certain bacterial species adapted to D-amino acid metabolism.

Proline Reductase Pathway : Some anaerobic bacteria, such as Clostridioides difficile, utilize D-proline as a terminal electron acceptor in a process called Stickland fermentation. biorxiv.org In this pathway, D-proline is reduced to 5-aminovalerate by the enzyme D-proline reductase. biorxiv.org If this compound were transported into such a bacterium, its D-proline moiety could potentially enter this pathway following hydrolysis of the dipeptide.

D-Amino Acid Oxidase (DAO) : In mammals, which can be considered a non-human system in this context, DAO is a key flavoenzyme responsible for the degradation of neutral and basic D-amino acids. nih.gov While DAO acts on free D-amino acids, it would first require the hydrolysis of this compound into its constituent amino acids. Given the resistance of the peptide bond to host peptidases, the dipeptide would likely pass through the system intact or be metabolized by gut microbiota. pnas.org

Role in Microbial Amino Acid Metabolism and Proline Utilization Pathways

In microbial ecosystems, dipeptides represent a significant source of nitrogen and carbon. Microorganisms capable of utilizing this compound must possess a specific set of enzymes to first internalize the dipeptide and then hydrolyze it into its constituent amino acids.

Once transported into the microbial cell, the peptide bond is cleaved by intracellular peptidases. This releases L-alanine and D-proline.

L-Alanine Metabolism: As a canonical amino acid, L-alanine is readily integrated into central metabolism. It can be used directly for protein synthesis or deaminated by alanine dehydrogenase to yield pyruvate, which enters the tricarboxylic acid (TCA) cycle for energy production.

D-Proline Metabolism: The utilization of D-proline is more specialized. Most organisms primarily use the L-enantiomer of proline. Therefore, a microbe metabolizing D-proline must possess a proline racemase . This enzyme catalyzes the stereochemical inversion of D-proline to L-proline. The resulting L-proline can then enter the conventional proline utilization (Put) pathway, where it is oxidized to glutamate (B1630785) by the sequential action of proline dehydrogenase and pyrroline-5-carboxylate dehydrogenase.

The ability to metabolize this compound thus indicates the presence of a robust peptide transport system and specific enzymes for D-amino acid handling, such as a racemase.

Table 1: Microbial Metabolic Fate of this compound Components

| Component | Key Metabolic Step | Primary Enzyme(s) Involved | Ultimate Metabolic Fate |

|---|---|---|---|

| L-Alanine | Transamination or Deamination | Alanine Transaminase, Alanine Dehydrogenase | Protein synthesis; Entry into TCA cycle as pyruvate |

| D-Proline | Stereochemical Inversion (Racemization) | Proline Racemase | Conversion to L-Proline for utilization |

| L-Proline (from D-Proline) | Oxidation | Proline Dehydrogenase, Pyrroline-5-carboxylate Dehydrogenase | Conversion to glutamate; Entry into central metabolism |

Interaction with D-Amino Acid Metabolizing Enzymes (e.g., D-Amino Acid Oxidase, D-Alanine Dehydrogenase)

The D-proline moiety of the dipeptide makes it a potential substrate or modulator for enzymes that process D-amino acids. However, the presence of the peptide bond significantly influences these interactions.

D-Amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids to their corresponding α-keto acids. Research indicates that DAAO exhibits high specificity for free D-amino acids. While it can act on free D-proline (after cleavage from the dipeptide), its activity on the intact this compound dipeptide is negligible. The N-terminal L-alanine residue and the peptide bond sterically hinder the D-proline moiety from correctly orienting within the DAAO active site.

D-Alanine Dehydrogenase: This enzyme is highly specific for D-alanine, catalyzing its reversible deamination to pyruvate. This compound is not a substrate for this enzyme due to two mismatches: the N-terminal residue is L-alanine, not D-alanine, and the C-terminal residue is D-proline. This lack of interaction underscores the high substrate specificity of D-amino acid dehydrogenases.

The primary enzymatic interaction with the intact dipeptide would be from dipeptidases that can accommodate a D-amino acid at the C-terminal position (sometimes referred to as D-aminopeptidases or carboxypeptidases with broad specificity).

Antagonistic Effects on Specific Enzymatic Reactions (e.g., Inhibition of Carnitine Biosynthesis Pathways)

This compound has been identified as an antagonist in specific enzymatic pathways, most notably the biosynthesis of L-carnitine. The final step in this pathway is catalyzed by γ-butyrobetaine hydroxylase (GBBH) , a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase. GBBH hydroxylates gamma-butyrobetaine (GBB) to form L-carnitine.

Studies have demonstrated that this compound acts as a competitive inhibitor of GBBH. It is believed to function as a structural analog of the substrate, GBB. The dipeptide can bind to the enzyme's active site, preventing the binding of GBB and thereby inhibiting the production of L-carnitine. This inhibitory effect is a key finding in non-clinical research exploring the regulation of carnitine metabolism and has been observed in experimental systems derived from organisms such as the fungus Neurospora crassa and in rat liver preparations.

Table 2: Inhibitory Profile of this compound

| Target Enzyme | Endogenous Substrate | Inhibitor | Mechanism of Inhibition | Biological Consequence |

|---|---|---|---|---|

| γ-butyrobetaine hydroxylase (GBBH) | Gamma-butyrobetaine (GBB) | This compound | Competitive Inhibition (Substrate Analog) | Reduced or blocked synthesis of L-Carnitine |

Cellular and Subcellular Processes Mediated by Proline-Containing Dipeptides

The presence of proline, with its unique cyclic structure, imparts specific physicochemical properties to peptides. These properties influence various cellular processes, from stress tolerance to protein structure.

Roles in Stress Response and Osmoregulation in Model Organisms

Free L-proline is a well-documented osmoprotectant in a wide range of organisms, from bacteria to plants. It accumulates to high intracellular concentrations under conditions of osmotic or thermal stress, acting as a "compatible solute" that stabilizes proteins and membranes without interfering with cellular functions.

Proline-containing dipeptides, including this compound, can contribute to this stress response in several ways:

Reservoir Function: Cells can accumulate dipeptides as a storage form of proline. During stress, intracellular peptidases can release free proline, rapidly increasing its availability as an osmoprotectant.

Direct Osmoprotection: The dipeptides themselves contribute to the intracellular solute concentration, helping to balance external osmotic pressure and prevent cellular dehydration.

Chemical Chaperone Activity: Similar to free proline, the dipeptides may help stabilize the native conformation of proteins and prevent their aggregation during stressful conditions.

In model organisms like Escherichia coli and Saccharomyces cerevisiae, the uptake and accumulation of proline and small peptides are integral parts of their survival strategies in high-salinity or high-temperature environments.

Influence on Protein Folding and Stability in Experimental Systems

The rigid pyrrolidine ring of proline restricts the conformational freedom of the polypeptide backbone. When incorporated into a peptide, proline often induces a "kink" or turn, disrupting secondary structures like α-helices and β-sheets. This property is exploited in experimental systems studying protein folding and stability.

Prevention of Aggregation: In in vitro refolding experiments, the addition of proline-containing dipeptides can act as a chemical chaperone. By interacting with folding intermediates, they can prevent the intermolecular interactions that lead to irreversible aggregation and the formation of non-functional protein clumps.

Disruption of Amyloid Fibrils: The structure-breaking nature of proline is particularly effective at disrupting the ordered β-sheet structures that characterize amyloid fibrils. Proline-containing peptides can interfere with fibril elongation and stability in experimental models of protein misfolding.

Stereochemical Influence: The D-proline in this compound induces a distinct turn geometry compared to an L-proline residue. This L-D configuration is characteristic of specific β-turns (Type II'), making the dipeptide a useful tool for studying the role of specific turn types in protein structure and stability.

Table 3: Influence of Proline-Containing Dipeptides on Protein Structure

| Process | Mechanism of Influence | Experimental Observation |

|---|---|---|

| Protein Folding | Acts as a chemical chaperone, stabilizing folding intermediates. | Increased yield of correctly folded protein in refolding assays. |

| Protein Aggregation | Sterically hinders the formation of ordered intermolecular contacts. | Reduced formation of insoluble protein aggregates. |

| Secondary Structure Formation | The rigid ring disrupts the backbone hydrogen bonding required for α-helices and β-sheets, inducing turns. | Alteration of protein secondary structure, observed via circular dichroism (CD) spectroscopy. |

Mechanisms of Transport and Uptake in Prokaryotic and Eukaryotic (Non-Human) Biological Systems

The uptake of dipeptides like this compound is a vital process for cellular nutrition and signaling, mediated by dedicated membrane transport proteins.

Prokaryotic Systems (e.g., E. coli): Bacteria primarily use ATP-binding cassette (ABC) transporters for peptide uptake. The two main systems are the Dipeptide Permease (Dpp) and the Oligopeptide Permease (Opp). These transporters have broad substrate specificity and can import peptides ranging from two to five amino acids in length. While they generally prefer peptides composed of L-amino acids, their binding pockets are often flexible enough to accommodate peptides containing D-residues, such as this compound, although potentially with a lower affinity and transport rate compared to its L-L counterpart.

Eukaryotic Systems (e.g., S. cerevisiae): In non-human eukaryotes like yeast, peptide transport is primarily handled by the Proton-coupled oligopeptide TRansporter (PTR) or Di/Tri-peptide Transport (DtpT) family. These are secondary active transporters that use the proton motive force (a proton gradient across the membrane) to drive peptide uptake. Similar to prokaryotic systems, these transporters exhibit broad specificity but can show stereochemical preferences. The ability to transport an L-D dipeptide like this compound would depend on the specific isoform of the transporter and its tolerance for a D-amino acid at the C-terminal position.

Table 4: Comparison of Peptide Transport Systems

| Feature | Prokaryotic System (e.g., Dpp/Opp in E. coli) | Eukaryotic System (e.g., PTR/DtpT in S. cerevisiae) |

|---|---|---|

| Transport Family | ATP-Binding Cassette (ABC) Transporter | Proton-coupled oligopeptide Transporter (PTR) family / Major Facilitator Superfamily (MFS) |

| Energy Source | ATP Hydrolysis | Proton Motive Force (H+ Gradient) |

| Substrate Specificity | Broad (di- to pentapeptides) | Broad (primarily di- and tripeptides) |

| Relevance to this compound | Likely transported, though possibly at a reduced rate compared to L-L dipeptides. | Transport is possible depending on the specific transporter's tolerance for C-terminal D-residues. |

Advanced Analytical Methodologies for 1 L Alanyl D Proline Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of 1-L-Alanyl-D-proline, enabling its separation from complex mixtures and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its isolation. Reversed-phase (RP) HPLC methods are commonly employed for this purpose. sielc.com A typical RP-HPLC method might utilize a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry (MS) compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

For instance, the separation of L-alanyl-L-proline and D-alanyl-L-proline has been demonstrated using a Novopak column with a mobile phase of 0.15% aqueous phosphoric acid containing 10 mM octanesulfonic acid mixed with isopropanol. google.com Detection is typically carried out using a UV detector at a wavelength of around 210 nm. google.comresearchgate.net The retention times for L-alanyl-L-proline and D-alanyl-L-proline under specific conditions were found to be 22 minutes and 26 minutes, respectively. google.com

Purity Assessment: HPLC allows for the detection and quantification of impurities, including diastereomers (like D-Alanyl-L-proline) and other related substances. The area of the this compound peak relative to the total peak area in the chromatogram provides a measure of its purity.

Isolation: By scaling up the HPLC method, it is possible to isolate pure this compound from a mixture. This is essential for obtaining a reference standard or for further structural characterization.

The following table summarizes typical HPLC conditions for the analysis of alanyl-proline diastereomers.

| Parameter | Condition |

| Column | Newcrom R1, Novopak C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid/Formic Acid |

| Detection | UV at 210 nm |

| Application | Purity assessment, isolation, and quantification |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and higher resolution. waters.com This is achieved by using columns with smaller particle sizes (typically 1.7 µm) and instrumentation capable of handling higher pressures. waters.comnih.gov For a compound like this compound, UPLC can drastically reduce the analysis time from minutes to potentially under a minute, making it ideal for high-throughput screening applications. nih.gov

The principles of separation in UPLC are similar to HPLC, often employing reversed-phase chromatography. The enhanced speed and resolution of UPLC are particularly beneficial for complex samples or when a large number of samples need to be analyzed. waters.com UPLC systems can be directly coupled with mass spectrometers (UPLC-MS) for even greater sensitivity and selectivity in the analysis of dipeptides. researchgate.netnih.gov The use of UPLC can improve the sensitivity of detection by one to five orders of magnitude compared to older methods. researchgate.netnih.gov

Key advantages of UPLC for this compound analysis include:

Speed: Significantly shorter run times compared to HPLC. waters.com

Resolution: Sharper peaks and better separation of closely related compounds. waters.com

Sensitivity: Improved detection limits, crucial for trace analysis. waters.com

The following table highlights the key differences between HPLC and UPLC.

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

Since this compound is a chiral molecule, containing two stereogenic centers, chiral chromatography is essential for determining its enantiomeric and diastereomeric purity. This technique is based on the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation. sigmaaldrich.com

Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. juniperpublishers.com For example, Marfey's reagent can be used to derivatize DL-prolinamide, and the resulting diastereomers can be separated by RP-HPLC. juniperpublishers.com

The process of separating enantiomers is known as resolution. libretexts.orgspcmc.ac.in By reacting a racemic mixture with a pure chiral resolving agent, a mixture of diastereomers is formed. libretexts.orgspcmc.ac.in These diastereomers have different physical properties and can be separated by techniques like fractional crystallization or chromatography. libretexts.orgspcmc.ac.in

For the analysis of alanyl-proline diastereomers, a chiral column can directly separate this compound from its other stereoisomers, such as D-Alanyl-L-proline, L-Alanyl-L-proline, and D-Alanyl-D-proline. This is critical for quality control, as the biological activity of these stereoisomers can differ significantly.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the detection, quantification, and structural elucidation of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. hplc.eu In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the analyte molecules become ionized and can be detected by the mass spectrometer.

ESI-MS can be used for the highly sensitive detection and quantification of this compound. americanlaboratory.com When coupled with a chromatographic separation technique like HPLC or UPLC (LC-MS), it provides both retention time and mass-to-charge ratio information, which greatly enhances the confidence in compound identification. hplc.eunih.gov For this compound, ESI-MS would typically show a protonated molecular ion [M+H]⁺ at a specific mass-to-charge ratio. nih.gov The intensity of this ion can be used for quantification.

A study on a related compound, N,N,N-trimethyl-l-alanyl-l-proline betaine, demonstrated the use of high-resolution ESI-MS to obtain a predominant protonated ion with a mass-to-charge ratio of 229.1542. nih.gov Similarly, for alanyl-proline, high-resolution ESI-MS would provide an accurate mass measurement, confirming its elemental composition. nih.gov

Tandem mass spectrometry (MS/MS or MS²) is a crucial technique for the structural confirmation and sequencing of peptides. In an MS/MS experiment, a specific ion (the precursor ion) of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed.

The fragmentation pattern of a peptide is predictable and provides information about its amino acid sequence. For a dipeptide like this compound, the major fragmentation would occur at the peptide bond, resulting in b- and y-ions. The masses of these fragment ions can confirm the identity and sequence of the amino acids. For instance, cleavage of the peptide bond in this compound would produce specific fragment ions corresponding to the alanyl and prolyl residues.

Studies have shown that the fragmentation of proline-containing peptides can have specific characteristics. nih.gov Cleavage N-terminal to a proline residue is often a preferred fragmentation pathway. nih.gov High-resolution MS/MS can provide very accurate mass measurements of the fragment ions, further confirming the structure. nih.govresearchgate.net More advanced techniques like MS³ and MS⁴ can be used to further fragment the product ions, providing even more detailed structural information. nih.govresearchgate.net

The following table illustrates the expected major fragment ions in the MS/MS spectrum of this compound.

| Precursor Ion (m/z) | Product Ion | Fragment Mass (Da) |

| [Ala-Pro + H]⁺ | b₁ (Ala) | 72.04 |

| [Ala-Pro + H]⁺ | y₁ (Pro) | 116.07 |

This detailed structural information obtained from MS/MS is invaluable for the unambiguous identification and characterization of this compound.

Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive analytical technique for determining the three-dimensional structure and conformational dynamics of peptides like this compound in solution. Due to the unique structural properties of the proline residue, this dipeptide exhibits distinct conformational equilibria that can be precisely characterized using NMR. nih.gov

The peptide bond preceding a proline residue can exist in either a trans or cis conformation. nih.gov These two isomers interconvert slowly on the NMR timescale, resulting in two distinct sets of resonance signals for the atoms near the peptide bond. nih.gov The relative intensity of these signals allows for the quantification of the cis/trans population ratio. Furthermore, the proline pyrrolidine (B122466) ring is not planar and undergoes a rapid puckering motion between two primary conformations, typically described as endo and exo. nih.gov

High-resolution NMR analysis involves the measurement of several key parameters:

Chemical Shifts (δ): The precise resonance frequency of each nucleus (¹H, ¹³C, ¹⁵N) is highly sensitive to its local electronic environment, providing initial information about the molecular conformation.

Spin-Spin Coupling Constants (J): These constants measure the interaction between neighboring nuclei and are related to the dihedral angles along the peptide backbone, offering insight into bond geometry.

Nuclear Overhauser Effect (NOE): This effect allows for the detection of protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by bonds. Two-dimensional NMR experiments like NOESY are crucial for identifying these spatial proximities, which serve as the primary constraints for building a 3D structural model of the dipeptide. mdpi.com

By integrating these data, a detailed picture of the dominant solution-state conformation and the dynamic exchange between different states of this compound can be constructed.

| NMR Parameter | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H and ¹³C Chemical Shifts | Provides information on the local electronic environment and helps distinguish between different isomers. | Distinct chemical shifts for α-protons and carbons in cis and trans isomers allow for their identification and quantification. |

| J-Coupling Constants | Relates to dihedral angles (φ, ψ) of the peptide backbone. | Helps define the backbone torsion angles and the puckering of the D-proline ring. |

| Nuclear Overhauser Effect (NOE) | Identifies through-space proximity between protons (<5 Å). | Crucial for determining the overall 3D fold and the relative orientation of the alanine (B10760859) and proline residues. |

| Temperature Coefficient of Amide Protons | Indicates the involvement of amide protons in hydrogen bonding. | Can reveal the presence of stable intramolecular hydrogen bonds that stabilize a particular conformation. |

Multiplex Substrate Profiling for Comprehensive Enzyme Specificity Determination

Multiplex Substrate Profiling (MSP) is a powerful mass spectrometry-based technique used to comprehensively determine the substrate specificity of proteases and peptidases. nih.govucsf.edunih.gov This methodology is not used to analyze the structure of this compound itself, but rather to identify which enzymes, if any, can recognize and cleave this specific dipeptide bond. Understanding its enzymatic stability is critical to elucidating its biological fate and function.

The MSP method involves the following key steps:

Peptide Library Incubation: A complex, physicochemically diverse library of synthetic peptides (often tetradecapeptides) is incubated with a purified enzyme or a complex biological sample containing multiple enzymes. nih.govcreative-enzymes.com

Cleavage Product Identification: Over time, the enzyme(s) will cleave the peptides at their preferred recognition sites. The resulting mixture of cleaved and uncleaved peptides is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-enzymes.comresearchgate.net

Specificity Profiling: By identifying all the newly generated peptide fragments, the exact cleavage sites are mapped. ucsf.edu Computational analysis of the amino acid sequences surrounding these cleavage sites reveals a consensus motif, providing a detailed profile of the enzyme's substrate specificity for the amino acids at each position relative to the scissile bond. researchgate.net

In the context of this compound, MSP could be employed to screen a panel of peptidases to determine which ones exhibit exopeptidase activity capable of hydrolyzing the Ala-Pro bond. The presence of a D-amino acid at the P1' position (D-proline) makes it a unique substrate, as many proteases are stereospecific for L-amino acids. The results would provide crucial information on the dipeptide's resistance or susceptibility to enzymatic degradation. ontosight.ai

Hydrolytic Methods for Amino Acid Composition Analysis

Hydrolysis is a fundamental chemical procedure used to break the peptide bond in peptides and proteins, thereby releasing the constituent amino acids for identification and quantification. nih.govspringernature.com For the dipeptide this compound, hydrolysis is the definitive method to confirm its composition by breaking the amide linkage between the L-alanine and D-proline residues.

The most common and classical method is acid hydrolysis . nih.gov This process typically involves heating the peptide sample in an excess of a strong acid, most frequently 6 M hydrochloric acid (HCl), under vacuum or in an inert atmosphere to prevent oxidative degradation of sensitive amino acids. nih.govchemguide.co.uk The reaction cleaves the peptide bond, yielding a mixture of the free amino acids, in this case, L-alanine and D-proline. chemguide.co.uk

Following hydrolysis, the resulting amino acid mixture (the hydrolysate) is analyzed using techniques such as ion-exchange chromatography or reversed-phase liquid chromatography, often with derivatization to allow for sensitive detection. nih.govpdx.edu This analysis confirms the identity of the amino acids and their stoichiometric ratio, which for this compound should be 1:1.

While effective, acid hydrolysis requires careful control of conditions to minimize side reactions like racemization. researchgate.net To monitor for any potential racemization induced by the analytical process itself, hydrolysis can be performed using deuterated acid (e.g., DCl in D₂O), which would result in a mass shift in any newly racemized amino acids. researchgate.net

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classic Liquid-Phase Acid Hydrolysis | 6 M HCl at 110°C for 18-24 hours under vacuum. nih.govchemguide.co.uk | Well-established, reliable, and widely used. springernature.com | Time-consuming; can lead to the degradation of certain amino acids (though not Ala or Pro). springernature.comchemguide.co.uk |

| Microwave-Assisted Acid Hydrolysis | 6 M HCl at temperatures up to 200°C for 5-30 minutes. chemguide.co.uk | Extremely rapid, reducing analysis time significantly. chemguide.co.uk | Requires specialized microwave equipment; conditions must be carefully optimized for each sample type. |

| Gas-Phase Acid Hydrolysis | Vapors of 6 M HCl at 110°C for 20-24 hours. nih.gov | Reduces contamination from the acid solution, ideal for small sample amounts. nih.gov | Slightly more complex setup than liquid-phase hydrolysis. |

Computational and Theoretical Investigations of 1 L Alanyl D Proline

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations have become powerful tools for investigating the structure, dynamics, and interactions of peptides. These methods rely on force fields, which are sets of parameters that define the potential energy of a system as a function of its atomic coordinates. wustl.edu

Development and Validation of Force Fields for D-Proline-Containing Peptides

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field. wustl.edu Standard force fields like AMBER, CHARMM, and GROMOS have been extensively developed for proteins and peptides composed of L-amino acids. nih.govbiorxiv.org However, the presence of D-amino acids, such as D-proline, can introduce unique conformational properties that may not be perfectly captured by standard parameterizations. wustl.edu

The development of reliable force fields for D-proline-containing peptides often involves a multi-step process:

Parameter Generation: Intramolecular force-field parameters can be generated using quantum chemical methods, such as the automated frequency-matching method (AFMM). nih.govuni-muenchen.de Partial atomic charges, a critical component of the electrostatic interactions, are typically derived by fitting them to quantum-chemically computed electrostatic potentials. nih.govbiorxiv.org

Validation: The developed force fields are then rigorously tested against experimental data. This can include comparing simulated molecular geometries with X-ray crystal structures. nih.govuni-muenchen.de For instance, a developed force field for ferrocene-dipeptide conjugates containing D-alanine and D-proline accurately reproduced the molecular geometries and crystal packing properties observed in experimental X-ray structures. nih.govuni-muenchen.de The stability of characteristic intramolecular hydrogen-bonding patterns over long MD simulations (e.g., 0.1 microseconds) further validates the force field. nih.govuni-muenchen.de

Refinement: Discrepancies between simulation and experiment can guide further refinement of the force field parameters. The goal is to create a balanced set of parameters that can accurately model both intramolecular and intermolecular interactions.

Several studies have highlighted the importance of specific force field parameterization for systems containing non-standard residues. For example, polarizable force fields, such as those based on the Drude oscillator model, are being developed to better account for the electronic polarization effects that are important in condensed-phase simulations. nih.gov While these are still under development for broad application, they represent a promising direction for improving the accuracy of simulations for all peptides, including those with D-proline. nih.gov

Conformational Sampling and Free Energy Landscape Analysis

Molecular dynamics simulations are employed to explore the vast conformational space available to a peptide. By simulating the trajectory of the molecule over time, researchers can identify the most probable conformations and the transitions between them. The results of these simulations are often visualized as a free energy landscape, which maps the potential energy of the system as a function of specific conformational coordinates, such as the backbone dihedral angles (phi and psi). acs.org

Key findings from conformational studies of D-proline-containing peptides include:

Stabilization of Turns: The D-proline-L-proline motif has been shown to be effective in stabilizing β-hairpin mimics, reducing their flexibility. Similarly, heterochiral sequences like D-Pro-L-Ala can promote the formation of β-turns. mdpi.com

Multiple Conformations: Even short peptides containing D-proline can exist in multiple conformations in solution. nih.gov The relative populations of these conformers can be influenced by the solvent environment and the specific peptide sequence. nih.govcas.cz

Solvent Effects: The surrounding solvent plays a crucial role in determining the conformational preferences of peptides. cas.cz Implicit solvent models and explicit water molecules are used in simulations to account for these effects. biorxiv.orgunimi.it Electronic structure calculations have shown that solvation can significantly impact the puckering of the proline ring. biorxiv.org

Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and metadynamics, are often necessary to overcome the energy barriers between different conformational states and adequately sample the free energy landscape. acs.org

Studies on Peptide-Protein Interactions and Binding Modes

Understanding how peptides like 1-L-Alanyl-D-proline interact with protein targets is crucial for drug design and understanding biological processes. ontosight.ai Molecular docking and MD simulations are powerful tools for predicting and analyzing these interactions.

Proline-rich sequences are known to be important recognition motifs in a variety of protein-protein interactions. nih.govnih.govplos.org The presence of D-proline can introduce specific steric and conformational constraints that can influence binding affinity and selectivity. mdpi.com

Computational studies of peptide-protein interactions involving D-proline have revealed:

Specific Binding Modes: The unique conformation induced by D-proline can allow peptides to bind to protein targets in a specific orientation. For example, cyclic peptides containing a D-proline-L-proline template have been shown to directly interact with the bacterial protein LptD.

Role in Enzyme Inhibition: D-proline is found in several enzyme inhibitors. mdpi.com Computational modeling can help to elucidate the binding mode of these inhibitors in the enzyme's active site. For instance, crystallographic and modeling studies have been used to understand how captopril (B1668294) stereoisomers, which contain a proline-like moiety, bind to metallo-β-lactamases. mdpi.com

Influence of Neighboring Residues: The residues adjacent to the D-proline play a critical role in determining the binding specificity. The combination of a Cα-substituted residue followed by an N-substituted proline can create a highly discriminatory recognition site for xP dipeptides. fu-berlin.de

MD simulations of peptide-protein complexes can provide dynamic insights into the binding process, revealing the key interactions that stabilize the bound state and the conformational changes that may occur upon binding.

Bioinformatics and Proteomic Approaches in Peptide Research

Bioinformatics and proteomics are essential fields for identifying and characterizing peptides and proteins within complex biological samples. The unique structure of this compound, specifically the presence of a D-amino acid, has significant implications for its study using these approaches.

Proteomic Analysis

Proteomics typically employs a "bottom-up" strategy, where proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry. acs.org The choice of protease is critical. Trypsin, the most commonly used enzyme, cleaves C-terminal to lysine (B10760008) and arginine residues. cambridge.org Peptides like this compound would not be generated by trypsin digestion of a larger protein unless flanked by these specific residues.

The presence of a D-proline residue makes this compound potentially resistant to degradation by standard proteases, which are often stereospecific for L-amino acids. ontosight.ai This resistance is a known strategy to increase the metabolic stability of peptide-based drugs. mdpi.com

However, specialized enzymes that target proline residues are utilized in proteomics to overcome challenges associated with proline-rich regions, which are often resistant to trypsin digestion. nih.gov For example, ProAlanase is an endoprotease that preferentially cleaves on the C-terminal side of proline and, to a lesser extent, alanine (B10760859). promega.com In a proteomic experiment using ProAlanase, a protein containing the sequence "-Ala-Pro-" could potentially be cleaved to yield peptides for mass spectrometry analysis. promega.com The identification of a peptide fragment corresponding to this compound in such an experiment would strongly indicate its presence in the original biological sample, although distinguishing it from its L-L isomer would require further analytical techniques.

Bioinformatics and Peptide Databases

Bioinformatics plays a crucial role in managing and interpreting the vast amount of data generated in proteomics. Peptide sequences identified by mass spectrometry are matched against extensive protein and peptide databases. This compound is cataloged in chemical databases, which is a foundational step for its identification in bioinformatic workflows. ontosight.ai

Peptide databases are critical resources in this field. They can range from general repositories of all known proteins to specialized collections, such as the Antimicrobial Peptide Database (APD), which catalogs peptides with antimicrobial properties. mdpi.com While this compound itself is a simple dipeptide, the L-Ala-D-Pro motif could be a component of larger, more complex peptides with specific biological activities. Bioinformatic analyses of peptide sequences from these databases can reveal patterns, such as the enrichment of certain amino acids like alanine and proline in specific functional classes of peptides. mdpi.comoup.com

The unique identifier for this compound (UNII-1B9JC6P4Q5) ensures that it can be accurately cataloged and cross-referenced across different databases, from chemical libraries to biological and pharmacological data repositories. ontosight.ai This systematic annotation is fundamental for integrating data from various experimental and computational sources.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-alanine |

| D-proline |

| L-alanyl-L-proline |

| 1-D-Alanyl-L-proline |

| Lysine |

Applications in Biochemical Research and Biotechnological Tools

Use as Research Probes and Model Substrates for Peptidase and Protease Investigations

1-L-Alanyl-D-proline and similar dipeptides are instrumental in the study of peptidases and proteases, particularly dipeptidyl-peptidases (DPPs). These enzymes play crucial roles in various physiological processes, and understanding their function and specificity is vital.

Dipeptidyl Peptidase IV (DPP-IV), for instance, is a well-studied enzyme that typically cleaves dipeptides from the N-terminus of polypeptides, showing a preference for proline or alanine (B10760859) at the penultimate (P1) position. plos.orgasm.org While DPP-IV preferentially hydrolyzes substrates with L-proline, the use of dipeptides containing D-amino acids like this compound allows researchers to investigate the stereospecificity of the enzyme's active site. plos.org The hydrophobic S1-pocket of DPP-IV can accommodate proline, and the proper orientation of the proline side-chain is crucial for substrate binding. pnas.org

Studies using synthetic substrates, including those with D-amino acids, have been essential in characterizing the kinetic parameters of these enzymes. For example, kinetic studies of human dipeptidyl peptidase II (DPPII) have utilized various dipeptide derivatives to determine substrate preferences and catalytic efficiency. nih.gov Such investigations have revealed that DPPII has a high affinity for substrates with proline at the P1 position. nih.gov By comparing the hydrolysis rates of L-proline and D-proline containing substrates, researchers can elucidate the structural and chemical features of the enzyme's active site that determine its specificity. The rate-limiting step in the hydrolysis of dipeptide derivatives by DPP4 is deacylation for proline substrates and acylation for alanine or serine substrates. plos.org

Furthermore, the stability of peptides containing D-amino acids against general proteolytic degradation makes them excellent probes for studying specific enzyme activities in complex biological samples where multiple proteases are present. frontiersin.org

Design and Synthesis of Peptide Mimetics and Analogs for Mechanistic Biology

The unique structural constraints imposed by the proline ring make it a valuable component in the design of peptide mimetics and analogs. These synthetic molecules are designed to mimic the structure and function of natural peptides and are used to study biological mechanisms.

Proline's rigid structure restricts the conformational flexibility of the peptide backbone, and the cis-trans isomerization of the Xaa-Pro peptide bond is a critical regulatory step in protein folding and function. researchgate.netsigmaaldrich.com Synthetic proline analogs are developed to control the geometry of the imide bond and study its impact on biological activity. sigmaaldrich.com The incorporation of D-proline, as in this compound, introduces a specific conformational kink that can be exploited in the design of peptidomimetics. frontiersin.org This strategy is used to create molecules that can probe the active sites of enzymes or receptors with high specificity.

The synthesis of such analogs often involves solution-phase peptide synthesis methods. researchgate.net These synthetic peptides can then be used to investigate the mechanisms of protein-protein interactions and enzyme catalysis. For example, peptide mimics of receptor dimerization arms have been created to study cell signaling pathways. frontiersin.org The use of D-amino acids in these mimics can increase their proteolytic stability, making them more effective tools for in vivo studies. frontiersin.org

The development of proline analogues has become a significant area of research, with a wide range of applications in peptide and protein engineering. nih.gov These analogues, including those with substitutions on the ring or altered ring sizes, provide tools to fine-tune the biological and pharmaceutical properties of peptides. sigmaaldrich.com

Contributions to Understanding Peptide Metabolism and Regulatory Mechanisms in Biological Systems